2,7-Dibromothiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromothiazolo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.
Vorbereitungsmethoden
The synthesis of 2,7-Dibromothiazolo[4,5-c]pyridine typically involves the bromination of thiazolo[4,5-c]pyridine. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
2,7-Dibromothiazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromothiazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,7-Dibromothiazolo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromothiazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-c]pyridine: Lacks the bromine atoms, leading to different chemical properties and reactivity.
2,7-Dichlorothiazolo[4,5-c]pyridine: Contains chlorine atoms instead of bromine, resulting in variations in reactivity and applications.
Thiazolo[5,4-b]pyridines:
Eigenschaften
Molekularformel |
C6H2Br2N2S |
---|---|
Molekulargewicht |
293.97 g/mol |
IUPAC-Name |
2,7-dibromo-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
InChI-Schlüssel |
XKKVRCJKYDYBMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Br)SC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.